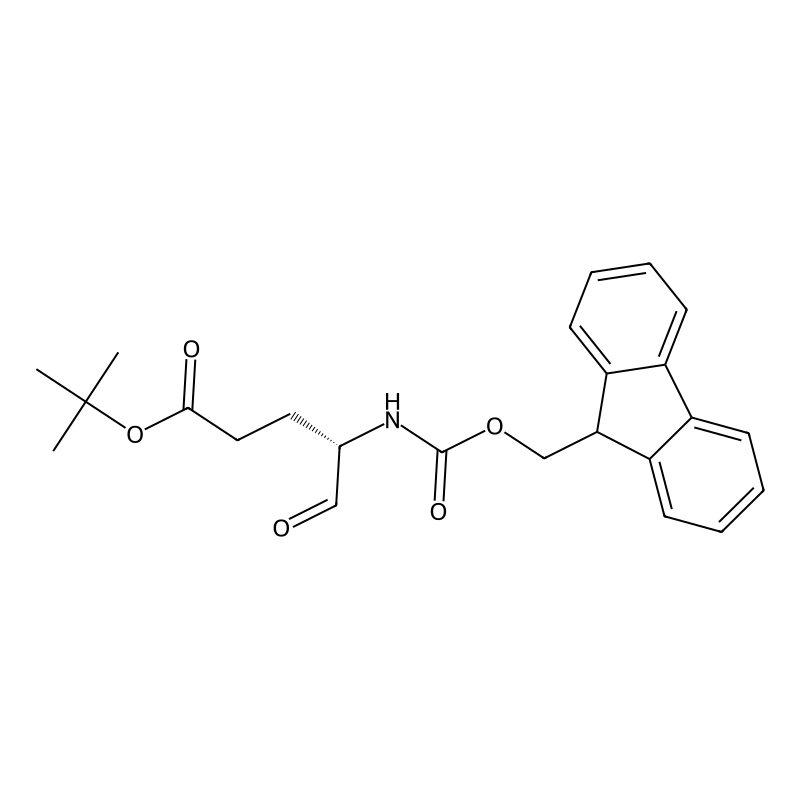Fmoc-Glu(OtBu)-H

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Peptide Synthesis
Fmoc-Glu(OtBu)-OH is a building block for peptides, which are chains of amino acids. The tert-butyl ester group (OtBu) protects the carboxylic acid group of glutamic acid, while the Fmoc group protects the amino group. This selective protection allows for the controlled formation of peptide bonds between Fmoc-Glu(OtBu)-OH and other amino acid building blocks in a specific order. ()
The Fmoc/OtBu strategy is a widely used method for solid-phase peptide synthesis (SPPS), a technique where the peptide is assembled on a solid support. Fmoc-Glu(OtBu)-OH is cleaved from the resin with specific reagents, allowing for the isolation and purification of the final peptide product. ()
Studying Glutamic Acid Function
Fmoc-Glu(OtBu)-OH can be used to introduce glutamic acid, a naturally occurring amino acid, into peptides or other biomolecules. Glutamic acid plays various roles in biological processes, including neurotransmission and protein function. By incorporating Fmoc-Glu(OtBu)-OH, researchers can study the impact of glutamic acid on the properties and activities of these molecules.
Here are some examples of how Fmoc-Glu(OtBu)-OH can be used to study glutamic acid function:
- Investigating protein-protein interactions: Researchers can attach Fmoc-Glu(OtBu)-OH to a protein of interest and study how it interacts with other proteins. This can help elucidate the role of glutamic acid residues in protein function. ()
- Developing enzyme inhibitors: Glutamic acid residues are often found in the active sites of enzymes. By incorporating Fmoc-Glu(OtBu)-OH into peptides that mimic the natural enzyme substrate, researchers can design and test new enzyme inhibitors. ()
Fmoc-Glu(OtBu)-H, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-tert-butyl ester, is a derivative of glutamic acid. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyl ester at the gamma position of the side chain. The Fmoc group is commonly used in solid-phase peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The tert-butyl ester provides a protective group that can be selectively removed without affecting other functional groups, making this compound particularly useful in peptide synthesis processes .
The synthesis of Fmoc-Glu(OtBu)-H involves several key reactions:
- Transesterification Reaction: Glutamic acid is reacted with tert-butyl acetate in the presence of a catalyst (such as perchloric acid) to form the tert-butyl ester derivative, Glu(OtBu) .
- Fmoc Protection: The resulting Glu(OtBu) is then treated with Fmoc-OSu (Fmoc-N-hydroxysuccinimide) to introduce the Fmoc protecting group. This reaction typically occurs under mildly basic conditions, allowing for efficient coupling .
- Deprotection: During peptide synthesis, the Fmoc group can be removed using a solution of piperidine in dimethylformamide, while the tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield free glutamic acid residues .
Fmoc-Glu(OtBu)-H is primarily utilized in peptide synthesis, contributing to the formation of biologically active peptides. Glutamic acid itself plays a crucial role in various biological functions, including neurotransmission and metabolism. The unique properties of Fmoc-Glu(OtBu)-H facilitate the incorporation of glutamic acid into peptides while maintaining its biological activity until deprotection occurs .
The synthesis methods for Fmoc-Glu(OtBu)-H include:
- Solid-Phase Peptide Synthesis (SPPS): This method employs Fmoc-Glu(OtBu)-H as a building block for synthesizing peptides on solid supports such as Wang or Rink amide resins. The process involves sequential coupling and deprotection steps that allow for the assembly of complex peptide sequences .
- Chemical Synthesis: As described earlier, chemical methods involve transesterification followed by Fmoc protection to yield the final product. These reactions are typically carried out under controlled conditions to maximize yield and purity .
Fmoc-Glu(OtBu)-H is widely used in:
- Peptide Synthesis: It serves as an essential building block in the construction of peptides that may have therapeutic applications, including those targeting neurological disorders due to the role of glutamic acid as a neurotransmitter .
- Research and Development: The compound is utilized in studies related to protein structure and function, enabling researchers to explore peptide interactions and modifications .
Studies involving Fmoc-Glu(OtBu)-H often focus on its interactions within peptide chains and its role in influencing peptide conformation and stability. The presence of the tert-butyl ester can affect solubility and hydrophobic interactions within peptides, which are critical for their biological activity. Interaction studies may also explore how modifications with this compound influence binding affinities in receptor-ligand systems or enzyme-substrate interactions .
Several compounds are structurally similar to Fmoc-Glu(OtBu)-H, each offering unique properties:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Fmoc-L-Glu-OH | L-glutamic acid without tert-butyl ester | Directly incorporates glutamic acid without additional protection. |
| Fmoc-L-Glu(tBu)-OH | Similar to Fmoc-Glu(OtBu)-H but with different side chain | May offer different solubility or reactivity profiles. |
| Fmoc-L-Asp(OtBu)-OH | Aspartic acid derivative with tert-butyl ester | Useful for synthesizing peptides containing aspartic acid instead of glutamic acid. |
| Fmoc-L-Lys(Boc)-OH | Lysine derivative with a different protecting group (Boc) | Provides alternative protection strategies for amino acids in peptides. |
The uniqueness of Fmoc-Glu(OtBu)-H lies in its specific combination of protective groups that allow for selective deprotection and incorporation into peptides, making it particularly advantageous for synthesizing complex peptide structures while maintaining functional integrity .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Sequence
Related CAS
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).








